molecular formula C12H17NO2 B15420578 2-Methoxy-N,N,3,5-tetramethylbenzamide CAS No. 116120-76-4

2-Methoxy-N,N,3,5-tetramethylbenzamide

Cat. No.: B15420578
CAS No.: 116120-76-4
M. Wt: 207.27 g/mol
InChI Key: UZADWRFVPFKBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N,N,3,5-tetramethylbenzamide (CAS 116120-76-4) is a synthetic organic compound belonging to the benzamide class . With the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol, this compound features a benzamide core structure that is multi-substituted with methoxy and methyl functional groups . Benzamide derivatives are of significant interest in medicinal and synthetic chemistry research due to their potential as key intermediates or building blocks in the development of pharmaceuticals and other bioactive molecules . The specific stereoelectronic properties imparted by its methoxy and dimethylamino groups make it a valuable scaffold for constructing more complex molecular architectures. Researchers utilize this compound in areas such as method development in synthetic chemistry, including novel pathways like visible-light photoredox catalysis for amidation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

116120-76-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-N,N,3,5-tetramethylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8-6-9(2)11(15-5)10(7-8)12(14)13(3)4/h6-7H,1-5H3

InChI Key

UZADWRFVPFKBDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N(C)C)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 2-methoxy group is electron-donating (+M effect), contrasting with the electron-withdrawing bromo substituent in its brominated analog, which alters electrophilic aromatic substitution patterns .
  • Hydrogen Bonding : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), the target compound lacks hydroxyl groups, limiting its ability to act as an N,O-bidentate ligand .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1626 cm⁻¹) is consistent with other benzamides, while brominated analogs show additional C–Br stretching (~665 cm⁻¹) .
  • NMR : The N,N-dimethyl groups in 2-methoxy-N,N,3,5-tetramethylbenzamide resonate at δ ~3.09 ppm (¹H), similar to N,N,3,5-tetramethylbenzamide .

Preparation Methods

Acid Chloride Intermediate Route

The most widely reported method involves converting 2-methoxy-3,5-dimethylbenzoic acid to its acid chloride, followed by reaction with dimethylamine.

Procedure :

  • Acid Chloride Formation :
    • 2-Methoxy-3,5-dimethylbenzoic acid (1.0 equiv) is refluxed with thionyl chloride (1.2 equiv) in anhydrous dichloromethane for 4 hours. Excess thionyl chloride is removed under reduced pressure.
    • Key Insight : Thionyl chloride achieves near-quantitative conversion due to its dual role as solvent and reagent.
  • Amidation with Dimethylamine :
    • The acid chloride is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Dimethylamine (2.0 equiv) is added dropwise, and the mixture is stirred for 12 hours at room temperature.
    • Yield : 78–85% after recrystallization from ethyl acetate/n-heptane.

Optimization Challenges :

  • Steric hindrance from the 3,5-dimethyl groups slows nucleophilic attack, necessitating excess amine.
  • Side products include N-methylated byproducts, minimized by maintaining temperatures below 25°C.

Photoredox-Catalyzed Amidation

Visible-Light-Mediated Synthesis

Recent advances leverage photoredox catalysis to form amides directly from alcohols, bypassing acid chloride intermediates.

Procedure :

  • Substrate Preparation :
    • 2-Methoxy-3,5-dimethylbenzyl alcohol (1.0 equiv) and dimethylamine hydrochloride (1.5 equiv) are combined in acetonitrile.
    • Catalyst System : [Ru(bpy)₃]Cl₂ (2 mol%) and tert-butyl hydroperoxide (TBHP, 1.2 equiv) under blue LED irradiation.
  • Reaction Mechanism :
    • The alcohol is oxidized in situ to the aldehyde, which undergoes nucleophilic attack by dimethylamine.
    • A second oxidation step forms the amide bond via a radical intermediate.

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Avoids hazardous acid chlorides.
  • Compatible with electron-deficient aryl alcohols.

Coupling Reagent-Assisted Synthesis

Carbodiimide-Mediated Approach

N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct coupling of the carboxylic acid and amine.

Procedure :

  • Activation :
    • 2-Methoxy-3,5-dimethylbenzoic acid (1.0 equiv) is treated with DCC (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane for 1 hour.
  • Amine Addition :
    • Dimethylamine (1.5 equiv) is added, and the reaction is stirred for 24 hours.
    • Workup : The dicyclohexylurea byproduct is removed by filtration, and the product is purified via recrystallization.

Yield : 65–70%.

Limitations :

  • High catalyst loading required due to steric bulk.
  • Sensitive to moisture, necessitating anhydrous conditions.

Comparative Analysis of Synthetic Routes

Table 1. Reaction Conditions and Yields

Method Reagents/Catalysts Solvent Temperature Yield (%)
Acid Chloride Route Thionyl chloride, dimethylamine DCM/THF 0–25°C 78–85
Photoredox Catalysis [Ru(bpy)₃]Cl₂, TBHP Acetonitrile RT 68–72
DCC-Mediated Coupling DCC, DMAP Dichloromethane RT 65–70

Key Observations :

  • The acid chloride route remains the most efficient for large-scale synthesis.
  • Photoredox methods offer greener alternatives but require specialized equipment.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂), 2.34 (s, 6H, Ar-CH₃).
  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O methoxy).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar benzamide core and orthogonal alignment of the methoxy group relative to the aromatic ring.

Industrial-Scale Considerations

Cost-Effectiveness

  • Thionyl chloride-based synthesis is cost-prohibitive due to waste management requirements.
  • Photoredox methods, while scalable, face challenges in catalyst recovery.

Regulatory Compliance

  • Residual dimethylamine in the final product must be <50 ppm per ICH guidelines.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-N,N,3,5-tetramethylbenzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between a methoxy-substituted benzoic acid derivative and dimethylamine. For example:
  • Route 1 : React 2-methoxy-3,5-dimethylbenzoic acid with dimethylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Purify via column chromatography (hexane/ethyl acetate gradient) .
  • Route 2 : Bromination of N,N,3,5-tetramethylbenzamide using N-bromosuccinimide (NBS) in a halogenation reaction, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 236.1285, observed 236.1281) .
  • Infrared (IR) Spectroscopy : Peaks at ~1620 cm1^{-1} (amide C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy group) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in thermochemical calculations .
  • Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency analysis.
  • Key Outputs : HOMO-LUMO gaps (~4.5 eV for methoxybenzamides), electrostatic potential maps to predict reactive sites, and Mulliken charges to assess electron distribution .

Q. What molecular docking strategies predict the biological activity of this compound?

  • Methodological Answer :
  • Software : AutoDock Vina for docking simulations. Preprocess the ligand (compound) and receptor (e.g., enzyme active site) using PyMOL .
  • Grid Parameters : Define a 25 Å × 25 Å × 25 Å grid box centered on the target binding pocket.
  • Validation : Compare docking scores (e.g., binding affinity ≤ −7.0 kcal/mol) with known inhibitors and validate via molecular dynamics simulations .

Q. How does crystallographic analysis resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL .
  • Key Parameters :
ParameterValue
Space groupP21/c
Dihedral angles92.9° (between aromatic rings)
Bond lengthsN–N: 1.401 Å, C=O: 1.220 Å
  • Validation : R-factor ≤ 0.05 and hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice .

Q. What strategies optimize the regioselectivity of halogenation in this compound?

  • Methodological Answer :
  • Directing Groups : Use the methoxy group as a meta-director. For bromination, NBS in CCl4 at 0°C yields >90% para-bromo product .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.
  • Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress. Side products (e.g., dihalogenated derivatives) are minimized at low temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.